Cas no 1227664-10-9 (Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate)

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic ester derivative commonly used as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances stability and handling under ambient conditions, while the thiophene-2-carboxylate group provides a reactive site for further functionalization. This compound is valued for its compatibility with a wide range of substrates, enabling efficient C-C bond formation in the synthesis of complex heterocyclic systems. Its crystalline solid form and moderate solubility in common organic solvents facilitate purification and reaction workup. The product is particularly useful in pharmaceutical and materials science research for constructing thiophene-based scaffolds.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate structure
1227664-10-9 structure
Product Name:Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
CAS No:1227664-10-9
MF:C12H17BO4S
MW:268.136982679367
MDL:MFCD16996380
CID:842272
Update Time:2026-04-29

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
    • 2-Methoxycarbonylthiophene-3-boronic acid pinacol ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylic acid methyl ester
    • MDL: MFCD16996380
    • Inchi: InChI=1S/C12H19BO5S/c1-11(2,15)12(3,4)18-13(16)8-6-7-19-9(8)10(14)17-5/h6-7,15-16H,1-5H3
    • InChI Key: KXQKCUJWJLPQMY-UHFFFAOYSA-N
    • SMILES: CC(C)(C(C)(C)OB(C1=C(C(=O)OC)SC=C1)O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6

Experimental Properties

  • Density: 1.16

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate Pricemore >>

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Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1227664-10-9)Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Order Number:A852172
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:39
Price ($):3175.0
Email:sales@amadischem.com

Additional information on Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Thiophene-2-Carboxylate: A Comprehensive Overview

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, with CAS No. 1227664-10-9, is a compound of significant interest in the field of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in various research areas. The molecule consists of a thiophene ring substituted with a methyl ester group and a dioxaborolane moiety. The combination of these functional groups makes it a versatile building block for further chemical modifications and applications.

The dioxaborolane group in the molecule is particularly intriguing due to its potential for boron-based chemistry. Recent studies have highlighted the importance of boron-containing compounds in areas such as catalysis and materials synthesis. For instance, the use of dioxaborolane moieties in cross-coupling reactions has been explored as a means to construct complex organic frameworks with high precision. This compound serves as an excellent precursor for such reactions, offering a platform for the synthesis of advanced materials with tailored properties.

One of the most promising applications of this compound lies in its potential role in the development of advanced electronic materials. Thiophene derivatives are well-known for their π-conjugated systems, which are essential for electronic conductivity. The presence of the methyl ester group further enhances the molecule's stability and solubility, making it suitable for use in organic electronics. Recent research has demonstrated that thiophene-based materials can be employed in flexible electronics and optoelectronic devices, opening up new avenues for this compound's utilization.

In addition to its electronic applications, this compound has also garnered attention in the field of medicinal chemistry. The thiophene ring is a common structural motif in many bioactive compounds due to its ability to interact with biological targets such as enzymes and receptors. The dioxaborolane group introduces additional functional diversity, potentially enabling the design of novel drug candidates with enhanced pharmacological properties. Researchers are actively exploring the use of this compound as a scaffold for drug discovery efforts.

From a synthetic perspective, the preparation of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves a series of well-established organic reactions. The synthesis typically begins with the preparation of the thiophene derivative followed by its functionalization with the dioxaborolane group. Recent advancements in catalytic methods have streamlined these processes, enabling higher yields and greater control over product quality.

Looking ahead, the integration of this compound into more complex molecular architectures is expected to drive further innovation across multiple disciplines. Its unique combination of functional groups positions it as a valuable tool for researchers aiming to develop next-generation materials and therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1227664-10-9)Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
A852172
Purity:99%
Quantity:10g
Price ($):3175.0
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